1-Bromo-4-acetoxy-2-nonyne

Description

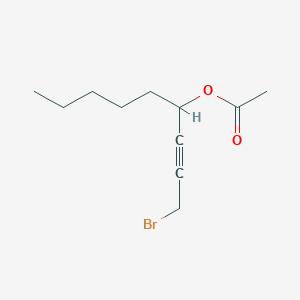

1-Bromo-4-acetoxy-2-nonyne is a brominated alkyne derivative with an acetoxy functional group at the 4-position of a nine-carbon chain. These structural attributes make it a candidate for applications in organic synthesis, such as cross-coupling reactions or polymer chemistry, though its exact uses remain understudied .

Properties

Molecular Formula |

C11H17BrO2 |

|---|---|

Molecular Weight |

261.15 g/mol |

IUPAC Name |

1-bromonon-2-yn-4-yl acetate |

InChI |

InChI=1S/C11H17BrO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-5,7,9H2,1-2H3 |

InChI Key |

FJTOGOIKXQSTKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C#CCBr)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-4-methoxy-2-butyne (CAS 693-26-5)

Key Differences :

- Chain Length: The nonyne chain in 1-bromo-4-acetoxy-2-nonyne (C9) is significantly longer than the butyne chain (C4) in 1-bromo-4-methoxy-2-butyne. This difference impacts physical properties such as boiling point and solubility.

- Functional Groups : The acetoxy group (ester) in the target compound contrasts with the methoxy group (ether) in 1-bromo-4-methoxy-2-butyne. Acetoxy groups are more reactive toward nucleophilic substitution due to the electron-withdrawing carbonyl adjacent to the oxygen, whereas methoxy groups are less reactive .

Physical and Chemical Properties :

| Property | This compound (Inferred) | 1-Bromo-4-methoxy-2-butyne (CAS 693-26-5) |

|---|---|---|

| Molecular Formula | C₁₁H₁₇BrO₂ | C₅H₇BrO |

| Molecular Weight (g/mol) | ~277.16 | 163.01 |

| Key Functional Groups | Alkyne, Bromine, Acetoxy | Alkyne, Bromine, Methoxy |

| Reactivity | Higher (ester group) | Moderate (ether group) |

Bromo-Methoxy-Nitrobenzene Derivatives

Several brominated aromatic compounds with methoxy and nitro substituents (e.g., 1-Bromo-4-methoxy-2-nitrobenzene, CAS 5344-78-5) were identified as structural analogs with similarity scores >0.90 . While these are aromatic (unlike the aliphatic this compound), key comparisons include:

- Electronic Effects: The nitro group in aromatic derivatives strongly deactivates the ring, directing electrophilic substitution, whereas the alkyne in this compound allows for π-bond reactivity.

- Applications : Bromo-nitroarenes are intermediates in dye and pharmaceutical synthesis, while the alkyne derivative may serve in polymer or materials science due to its linear structure .

Bromo-Methoxy-Methylbenzenes

Compounds like 2-Bromo-4-methoxy-1-methylbenzene (CAS 36942-56-0) share bromine and methoxy substituents but on aromatic frameworks. Differences include:

- Stability : Aromatic bromides are generally more stable toward hydrolysis than aliphatic bromides due to resonance stabilization.

- Synthetic Pathways: Aromatic derivatives often undergo Ullmann or Suzuki couplings, whereas aliphatic alkynes participate in Sonogashira or Glaser couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.